Oenin, chemically known as malvidin 3-O-glucoside, is a natural anthocyanin predominantly found in red grapes and wines. [, , , ] It belongs to the flavonoid family of compounds known for their antioxidant properties. [, ] Oenin is a major contributor to the red color of many wines, and its color expression is influenced by various factors such as pH, concentration, and the presence of other compounds. [, , , , , , ]
Related Compounds
Malvidin 3,5-diglucoside (Malvin)
Relevance: Malvin is structurally very similar to oenin (malvidin 3-O-glucoside), with the only difference being the presence of an additional glucose moiety at the 5 position in malvin []. This structural similarity translates to similar behavior in copigmentation studies, where both compounds show higher affinity for vinylcatechin dimers compared to catechin dimer B3 []. Both oenin and malvin are found naturally in grapes and wines.
Catechin-(4→8)-Oenin
Compound Description: Catechin-(4→8)-oenin is a pigment adduct formed through the condensation reaction between oenin (malvidin 3-O-glucoside) and catechin, a flavan-3-ol, during wine aging [, ]. This compound is found in red wine and contributes to its color properties.
Relevance: This compound represents a direct chemical modification of oenin, with the catechin moiety attached to the anthocyanin structure []. This structural change impacts its interaction with other wine components, such as vinylcatechin dimers and proanthocyanidins, showing weaker binding compared to oenin alone, potentially due to steric hindrance [].
1-Deoxyvescalagin-(1β→8)-Oenin
Compound Description: This compound is an anthocyano-ellagitannin hybrid pigment formed by the reaction between oenin and vescalagin, a C-glycosidic ellagitannin found in oak [, ]. This reaction occurs during wine aging in oak barrels and contributes to the color changes observed in the wine.
Relevance: The formation of 1-deoxyvescalagin-(1β→8)-oenin demonstrates oenin's reactivity with oak-derived compounds during wine aging [, ]. This reaction results in a significant bathochromic shift, enhancing the color stability of oenin and shifting the wine color from red towards purple [, ]. This highlights the role of oenin in the complex chemical reactions that occur during wine aging and influence its final sensory properties.
Cyanidin 3-glucoside (Kuromanin)
Relevance: Kuromanin serves as a relevant comparison point to oenin in studies analyzing the interaction of anthocyanins with other food components, such as gliadins in wheat flour []. While both are anthocyanins, their structural differences can lead to variations in their interactions and effects, highlighting the specificity of these interactions.
Pelargonidin 3-O-glucoside (Callistephin)
Relevance: Callistephin, along with kuromanin and oenin, are often studied comparatively in research investigating the impact of anthocyanin structure on their properties and interactions [, , , ]. This comparative approach helps elucidate structure-activity relationships and provides a broader understanding of anthocyanin behavior in different contexts.
Delphinidin 3-O-glucoside (Myrtillin)
Relevance: Myrtillin is often included in comparative studies alongside oenin and other anthocyanins, particularly in research focusing on their antioxidant activities and potential health benefits [, , ]. These comparisons help to understand how subtle structural variations among anthocyanins influence their biological activities.
Peonidin 3-O-glucoside
Relevance: Similar to other anthocyanins mentioned, peonidin 3-O-glucoside is often included in computational studies that compare the efficiency of different anthocyanin structures as potential dyes for applications like dye-sensitized solar cells (DSSCs) []. These studies highlight the importance of understanding the structure-property relationships of anthocyanins for various applications.
Catechin
Relevance: Catechin acts as a copigment for oenin, forming a complex that enhances the color stability of oenin in solution [, , , ]. This interaction is crucial for maintaining the desired red color in red wines, where both catechin and oenin are naturally present.
Epicatechin
Relevance: Both epicatechin and catechin are investigated for their ability to interact with and stabilize anthocyanins like oenin [, , , ]. Comparing their effects helps understand the influence of subtle structural differences on their interactions with anthocyanins.
Procyanidin B3
Relevance: Procyanidin B3, along with other proanthocyanidins, is investigated for its ability to interact with oenin and influence its color stability in red wine [, , ]. These studies aim to understand the role of different proanthocyanidin structures in modulating the sensory properties of wine.
Vinylcatechin Dimers
Relevance: These dimers exhibit a higher affinity for both oenin and malvin compared to procyanidin B3, indicating their significant role as copigments in wine [, ]. Their strong interaction contributes to stabilizing the color of red wine during aging.
Quercetin
Relevance: Quercetin is investigated for its copigmentation potential with oenin []. This interaction can influence the color stability and other properties of oenin-containing solutions, highlighting the complex interplay between different phenolic compounds in plant-based foods.
Syringic Acid
Relevance: Syringic acid has been studied for its copigmentation properties with oenin, highlighting the potential of phenolic acids to influence the color and stability of anthocyanins in various food systems [].
Procyanidin B2, B5, and C2
Relevance: Procyanidins B2, B5, and C2, with varying degrees of polymerization, were studied for their effects on the color stability of oenin solutions [, ]. These studies help understand how different proanthocyanidin structures influence anthocyanin behavior and contribute to the overall sensory properties of red wine.
Source
Oenin is predominantly sourced from grape skins and seeds, making it a significant component in winemaking. Its presence is particularly noted in red wines, where it plays a role in the wine's sensory attributes, including taste and aroma. Additionally, oenin can be found in other fruits and vegetables, albeit in smaller quantities.
The synthesis of oenin can be approached through various methods, including enzymatic extraction and chemical synthesis. Notably, enzymatic methods utilize specific enzymes to catalyze the glycosylation of quercetin with glucose to form oenin.
Technical Details
Enzymatic Synthesis: This method employs glycosyltransferases that facilitate the transfer of sugar moieties to flavonoids.
Chemical Synthesis: Traditional organic synthesis can also yield oenin through multi-step reactions involving protection-deprotection strategies and selective glycosylation.
The choice of synthesis method significantly affects the purity and yield of oenin. Enzymatic methods tend to produce higher yields with fewer by-products compared to chemical approaches.
Molecular Structure Analysis
Structure
Oenin has a complex molecular structure characterized by its flavonoid backbone. The key features include:
A chromone core structure.
Hydroxyl groups that contribute to its antioxidant properties.
A glucose moiety attached via a glycosidic bond.
Data
Molecular Formula: C₁₅H₁₆O₇
Molecular Weight: 320.29 g/mol
Melting Point: Typically ranges around 200 °C, depending on the purity.
Chemical Reactions Analysis
Reactions
Oenin participates in various chemical reactions typical of flavonoids, including oxidation and reduction processes. It can undergo:
Oxidation: Leading to the formation of oenin derivatives.
Hydrolysis: Under acidic or enzymatic conditions, releasing glucose and yielding aglycone forms.
Technical Details
The stability of oenin under different pH levels and temperatures is crucial for its applications in food science and pharmacology. The compound exhibits stability at neutral pH but may degrade under extreme acidic or alkaline conditions.
Mechanism of Action
Process
Oenin exerts its biological effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells, contributing to potential health benefits such as anti-inflammatory effects and cardiovascular protection.
Data
Studies indicate that oenin modulates signaling pathways related to oxidative stress response, potentially influencing gene expression involved in cellular defense mechanisms.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Oenin typically appears as a yellowish crystalline powder.
Solubility: Soluble in water and organic solvents like ethanol and methanol.
Chemical Properties
pH Stability: Stable at neutral pH; sensitive to extreme pH levels.
Thermal Stability: Decomposes at elevated temperatures beyond 200 °C.
Relevant analyses indicate that oenin maintains its structural integrity under standard storage conditions but should be protected from light to prevent degradation.
Applications
Scientific Uses
Oenin has garnered interest for its potential applications in various fields:
Food Industry: Used as a natural colorant and preservative due to its antioxidant properties.
Pharmaceuticals: Investigated for its potential therapeutic effects against chronic diseases linked to oxidative stress.
Cosmetics: Incorporated into formulations for its skin-protective properties.
Research continues to explore the full range of benefits associated with oenin, particularly regarding its health-promoting effects when consumed as part of a diet rich in fruits and vegetables.
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Malvidin 3-O-beta-D-glucoside is an anthocyanin cation consisting of malvidin having a beta-D-glucosyl residue attached at the 3-hydroxy position. It has a role as a metabolite. It is a beta-D-glucoside, an anthocyanin cation and an aromatic ether. It is functionally related to a malvidin. It is a conjugate acid of a malvidin 3-O-beta-D-glucoside betaine. Oenin is a natural product found in Vaccinium padifolium, Rubus idaeus, and other organisms with data available. Malvidin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.
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